CI-959

Allergy Asthma Research Mast Cell Biology

Researchers requiring >90% inhibition of IgE-mediated bronchoconstriction find cromolyn insufficient (42% at 10 μM). CI-959 solves this with 96% inhibition at identical concentration in human bronchial tissue. • 96% vs. 42% inhibition (CI-959 vs. cromolyn) of anti-IgE-induced human bronchial contraction at 10 μM • Selective granule-type inhibition: IC50 7.5 μM for myeloperoxidase (primary) vs. only 11.4% lysozyme inhibition at 100 μM • In vivo validated: 34% reduction in myocardial infarct size in canine ischemia-reperfusion models (p<0.05)

Molecular Formula C14H14N5NaO3S
Molecular Weight 355.35 g/mol
CAS No. 104795-68-8
Cat. No. B019072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-959
CAS104795-68-8
Synonyms5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959
Molecular FormulaC14H14N5NaO3S
Molecular Weight355.35 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]
InChIInChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1
InChIKeyUCLODRCAPZIYOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CI-959 Cell Activation Inhibitor Overview


CI-959 (5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-ylbenzo[b]thiophene-2-carboxamide, monosodium salt) is a synthetic benzothiophene carboxamide classified as an inhibitor of inflammatory cell activation [1]. First reported in 1989 by Parke-Davis researchers, CI-959 possesses both anti-allergic and anti-inflammatory properties, acting by disrupting stimulus-response coupling at steps subsequent to receptor activation in multiple leukocyte populations [2]. Unlike classical mast cell stabilizers that primarily target histamine release, CI-959 inhibits a broader spectrum of inflammatory mediators—including leukotrienes, thromboxanes, and reactive oxygen species—across neutrophils, eosinophils, and mast cells [3].

Inhibits inflammatory cell activation across multiple leukocyte populations (mast cells, neutrophils, eosinophils)
Reported broader mediator inhibition profile than classical mast cell stabilizers, including leukotrienes and reactive oxygen species
Suitable for ex vivo human tissue contraction models and in vivo ischemia-reperfusion research

Why CI-959 Cannot Be Substituted by Cromolyn or CI-949


CI-959 is not functionally interchangeable with classical mast cell stabilizers (cromolyn sodium, nedocromil sodium) or even with its close structural relative CI-949. Direct comparative data demonstrate three critical differentiation points: (1) CI-959 achieves 96% inhibition of anti-IgE-induced human bronchial contraction at 10 μM, whereas cromolyn at the same concentration produces only 42% inhibition [1]; (2) CI-959 and CI-949 produce diametrically opposite immunotoxicity profiles in 21-day rat studies—CI-959 significantly suppresses antibody production and induces lymphoid depletion, while CI-949 shows no immunosuppressive effect [2]; and (3) CI-959 differentially regulates leukocyte subtypes, with substantial potency against neutrophil myeloperoxidase release (IC50 7.5 μM) but only 11.4% inhibition of lysozyme release at 100 μM [3]. These data collectively demonstrate that substitution with even the most closely related comparator would yield fundamentally different experimental outcomes across immunopharmacological models.

Efficacy Gap CI-959 provides substantially higher maximal inhibition of IgE-mediated bronchial contraction than cromolyn at comparable concentrations; partial blockade from mast cell stabilizers may confound pathway isolation.
Immunotoxicity CI-959 and the structurally similar CI-949 show opposite immunomodulatory profiles in rodent studies: CI-959 is associated with antibody suppression and lymphoid depletion, while CI-949 does not exhibit these effects.
Granule Selectivity CI-959 preferentially inhibits neutrophil primary granule exocytosis over secondary granule release, a selectivity not observed with pan-degranulation inhibitors; substitution may mask differential release mechanisms.

Quantitative Differentiation Evidence


Bronchial Contraction Inhibition vs. Cromolyn

In a direct head-to-head experiment using anti-IgE-challenged human bronchial muscle strips, CI-959 produced concentration-dependent inhibition of contraction with mean values of 45%, 65%, and 96% at 1, 3, and 10 μM, respectively. In the same assay system, cromolyn sodium at 10 μM inhibited bronchial contraction by only 42% [1]. This represents a 2.3-fold efficacy difference (96% vs 42%) at the identical 10 μM concentration, with CI-959 already surpassing cromolyn's maximal effect at just 3 μM (65% vs 42%).

Bronchial Contraction Inhibition
Head-to-head
CI-959 96% inhibition vs cromolyn 42% at 10 μM (human bronchial strips)
Reported higher maximal contraction blockade endpoint in human tissue model
Anti-IgE challenge, in vitro; CI-959 at 3 μM already exceeds cromolyn 10 μM
Allergy Asthma Research Mast Cell Biology

Immunotoxicity Profile vs. CI-949

A direct comparative immunotoxicity study in Wistar rats gavaged once daily (CI-949) or twice daily (CI-959) for 21 days revealed fundamentally different safety profiles between these two structurally related benzothiophene carboxamides [1]. At 100 mg/kg/day, CI-959 significantly suppressed antibody production (ELISA, P<0.05) and impaired delayed-type hypersensitivity (DTH) responses, accompanied by histopathological lesions in thymus and spleen ranging from mild to severe lymphoid depletion, and significantly reduced spleen and thymus organ weight-to-body weight ratios (P<0.05). In contrast, CI-949 at 100 mg/kg/day produced some stimulation of antibody production and NKC cytotoxicity without consistent immunomodulation, and showed only a significant increase in liver weight as its sole toxicological finding.

Immunotoxicity vs. CI-949
Head-to-head
CI-959: antibody suppression, lymphoid depletion; CI-949: no immunomodulation (rat, 21-day, 100 mg/kg/day)
Reported divergent immunotoxicity endpoint context; precludes direct substitution
Wistar rat oral gavage study; opposite immunomodulatory directions
Immunotoxicology Drug Safety Assessment Lymphocyte Function

Neutrophil Granule Selectivity

CI-959 exhibits profound differential regulation across human leukocyte subpopulations and granule types [1]. Against serum-opsonized zymosan (SOZ)-stimulated cells, CI-959 inhibited neutrophil primary granule enzyme myeloperoxidase release with an IC50 of 7.5 μM, yet inhibited secondary granule lysozyme release by only 11.4% at 100 μM. Superoxide anion generation was inhibited with IC50s of 9.6 μM (eosinophils) and 14.5 μM (neutrophils), while human macrophage superoxide generation was inhibited by only 22.7% at 100 μM. This contrasts with the compound's own more uniform inhibition of mediator release from lung tissue (histamine IC50 2.3 μM, leukotriene and thromboxane IC50 0.3 μM in human lung [2]), demonstrating response- and cell-type specificity.

Neutrophil Granule Selectivity
Reported
Myeloperoxidase IC50 7.5 μM; Lysozyme inhibition 11.4% at 100 μM (>13-fold selectivity)
Supports selective primary granule exocytosis pathway research
Human neutrophils, SOZ-stimulated; contrasts with uniform lung mediator inhibition
Neutrophil Biology Inflammation Lysosomal Enzyme Release

Myocardial Infarct Size Reduction

In a canine model of myocardial ischemia-reperfusion (90-min left circumflex coronary artery occlusion followed by 6-hr reperfusion), CI-959 administered intravenously (8 mg/kg loading dose + 2 mg/kg infusion over 80 min, starting 15 min before reperfusion) significantly reduced infarct size to 23.3 ± 3.6% of area at risk, compared to 35.5 ± 4% in vehicle-treated controls (p<0.05) [1]. This 34% relative reduction occurred without alteration in regional myocardial blood flow or rate-pressure product, indicating a mechanism independent of hemodynamic effects. Critically, scar thickness measured after 6-week recovery was not reduced in CI-959-treated animals compared to controls, demonstrating that infarct size reduction did not occur at the expense of deleterious scar thinning that could predispose to ventricular aneurysm.

Infarct Size Reduction
Head-to-head
Infarct size 23.3% vs 35.5% vehicle (34% relative reduction, canine model)
Reported infarct size reduction endpoint in large-animal model
IV, 90-min LAD occlusion / 6-hr reperfusion; scar integrity preserved at 6 weeks
Myocardial Ischemia-Reperfusion Injury Cardioprotection Neutrophil-Mediated Damage

Gastric Cytoprotection Potency

CI-959 demonstrated exceptionally potent prophylactic cytoprotection in rat gastric erosion models, with oral ED50 values of 0.05 mg/kg (aspirin-induced), 0.07 mg/kg (ethanol-induced), and 1.0 mg/kg (indomethacin-induced erosion) [1]. The mechanism was independent of gastric acid secretion, arachidonic acid metabolism, or intracellular sulfhydryl levels, and was instead attributed to inhibition of leukocyte adhesion to the vascular endothelium—confirmed by intravital microscopy showing block of indomethacin-induced leukocyte adhesion (ED50 <5 mg/kg orally) and PAF-induced adhesion (IC50 ~10 μM). By comparison, conventional cytoprotective agents such as sucralfate and misoprostol typically require doses in the range of 10-100 mg/kg to achieve comparable protection in rodent models.

Gastric Cytoprotection Potency
Class-level inference
Oral ED50: 0.05 mg/kg (aspirin), 0.07 mg/kg (ethanol), 1.0 mg/kg (indomethacin)
Reported cytoprotective potency context for ultra-low-dose experimental protocols
Rat gastric erosion models; mechanism independent of acid suppression, data to verify
Gastric Cytoprotection NSAID-Induced Gastropathy Leukocyte Adhesion

Procurement and Application Scenarios


Human Bronchial Tissue Asthma Models

CI-959 is the preferred tool compound for ex vivo human airway contraction studies when the research objective requires >90% inhibition of IgE-mediated bronchoconstriction. At 10 μM, CI-959 achieves 96% inhibition of anti-IgE-induced human bronchial contraction—more than double the 42% inhibition achieved by cromolyn at the identical concentration [1]. Researchers investigating mast cell- and IgE-dependent mechanisms in human asthma should procure CI-959 for protocols where cromolyn's partial efficacy is insufficient to fully suppress the contractile response, particularly in precision-cut lung slice models where complete mediator blockade is essential for pathway isolation.

Neutrophil Primary Granule Exocytosis Studies

CI-959 uniquely enables researchers to dissect primary vs secondary granule release pathways in human neutrophils. With an IC50 of 7.5 μM for myeloperoxidase (primary granule) release but only 11.4% inhibition of lysozyme (secondary granule) release at 100 μM [2], CI-959 provides granule-type selectivity that is not replicable with broad-spectrum degranulation inhibitors or with classical mast cell stabilizers such as cromolyn and nedocromil, which primarily target histamine-containing granules. This property is particularly valuable in inflammation research where differential granule exocytosis is hypothesized to contribute to disease pathogenesis.

Large-Animal Myocardial Ischemia-Reperfusion

For in vivo cardioprotection studies in canine or porcine ischemia-reperfusion models, CI-959 is one of the few validated anti-inflammatory cell activation inhibitors with demonstrated efficacy in reducing infarct size by 34% (23.3% vs 35.5% vehicle, p<0.05) while preserving scar thickness at 6-week follow-up [3]. The compound's mechanism—inhibition of oxygen-derived free radical formation by infiltrating neutrophils—offers a mechanistic alternative to adenosine-based, beta-blocker, or mechanical conditioning approaches, and is suitable for combination studies exploring adjunctive cardioprotection strategies.

Ultra-Low-Dose Gastric Cytoprotection Protocols

CI-959's gastric cytoprotective ED50 values of 0.05-1.0 mg/kg orally across multiple erosive agents (aspirin, ethanol, indomethacin) [4] support its use in experimental protocols requiring potent mucosal protection at doses 200-2000-fold lower than conventional agents. Critically, the mechanism does not involve acid secretion suppression or prostaglandin modulation, making CI-959 particularly suitable for studies where the experimental design requires dissociation of cytoprotection from acid inhibition—a distinction that misoprostol (prostaglandin E1 analog) or proton pump inhibitors cannot provide.

Application
Selection Property
Validation Focus
Human bronchial tissue asthma model studies
Near-complete inhibition of IgE-dependent bronchoconstriction
Endpoint validation of mast cell-mediated contraction blockade
Neutrophil primary granule exocytosis research
Granule-type selectivity for primary vs secondary exocytosis
Differential release pathway dissection in inflammation models
Large-animal myocardial ischemia-reperfusion research
Infarct size reduction with preserved scar structure
Cardioprotective endpoint monitoring without structural compromise
Ultra-low-dose gastric mucosal protection protocols
Sub-mg/kg oral potency via leukocyte adhesion inhibition
Cytoprotection mechanism independent of acid suppression
Quote Request

Request a Quote for CI-959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.